
N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide” is a complex organic compound. It appears to contain a furan ring, a thiazepan ring, and a methanesulfonamide group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Thiazepan is a seven-membered ring with one nitrogen and one sulfur atom. Methanesulfonamide is a functional group consisting of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a methyl group .
Chemical Reactions Analysis
This compound, like other organic compounds, would be expected to undergo a variety of chemical reactions. The presence of the furan ring, thiazepan ring, and methanesulfonamide group could influence its reactivity. For instance, furan derivatives are known to undergo reactions such as Diels–Alder additions to electrophilic alkenes and alkynes .
作用机制
The mechanism of action of N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide is not fully understood. However, studies suggest that it may exert its antitumor activity through the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been suggested that this compound may inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been shown to reduce the production of inflammatory mediators in animal models. It has also been suggested that this compound may have antifungal activity by disrupting fungal cell membranes.
实验室实验的优点和局限性
One advantage of using N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide in lab experiments is its potential therapeutic applications. Its antitumor, anti-inflammatory, and antifungal activity make it a promising candidate for further research. Additionally, its multistep synthesis method allows for the modification of its chemical structure, which may lead to the development of more potent analogs.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that it may have cytotoxic effects on normal cells, which may limit its use as a therapeutic agent. Additionally, its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
未来方向
Future research on N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide may focus on its potential use as a therapeutic agent for cancer, inflammation, and fungal infections. Further studies may also aim to elucidate its mechanism of action and identify its molecular targets. Additionally, the modification of its chemical structure may lead to the development of more potent analogs with improved therapeutic properties.
合成方法
The synthesis of N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide involves a multistep process that starts with the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-yl chloride. The furan-2-yl chloride is then reacted with 1,4-thiazepane to form 7-(furan-2-yl)-1,4-thiazepan-4-yl chloride. This intermediate is then reacted with N-methylmethanesulfonamide to form the final product, this compound.
科学研究应用
N-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)-N-methylmethanesulfonamide has been studied for its potential therapeutic applications in various scientific research areas. It has been shown to have antitumor activity, with studies indicating that it inhibits the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, with research suggesting that it reduces inflammation in animal models. Additionally, this compound has been investigated for its potential use as an antifungal agent, with studies indicating that it has activity against certain fungal species.
安全和危害
The safety and hazards associated with this compound would depend on its physical and chemical properties. For instance, many organic compounds are flammable, and some can be harmful if ingested or inhaled. Specific safety data would typically be provided in a Material Safety Data Sheet (MSDS) for the compound .
属性
IUPAC Name |
N-[2-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-14(21(2,17)18)10-13(16)15-6-5-12(20-9-7-15)11-4-3-8-19-11/h3-4,8,12H,5-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVZLOKOSQOKJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(SCC1)C2=CC=CO2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

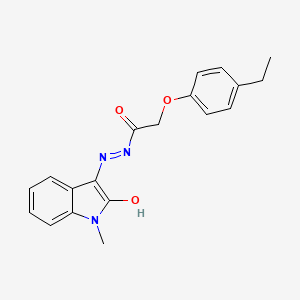

![3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone](/img/structure/B2785271.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2,6-difluoropyridine-3-sulfonamide](/img/structure/B2785272.png)
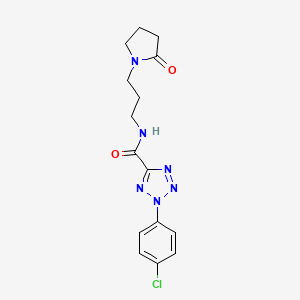
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2785276.png)
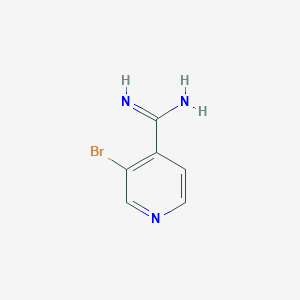
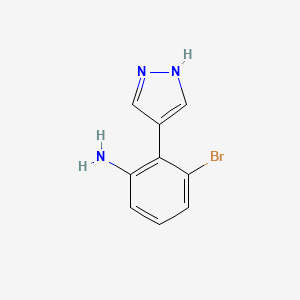

![1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione](/img/structure/B2785282.png)
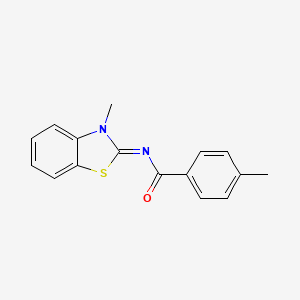
![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2785287.png)
![{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methanol](/img/structure/B2785288.png)
![{[2-(Methoxycarbonyl)phenyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2785290.png)